molecular formula C12H16ClNO B1432078 1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 1803581-30-7

1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No. B1432078
M. Wt: 225.71 g/mol
InChI Key: LZHOPFJQMLGBCB-UHFFFAOYSA-N
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Description

1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the CAS Number: 1803581-30-7 . It has a molecular weight of 225.72 .


Molecular Structure Analysis

The IUPAC name for this compound is 2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] hydrochloride . The InChI code is 1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12;/h1-4,13H,5-9H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride derivatives have been explored in various chemical synthesis and reactivity studies, demonstrating their potential in generating functionalized compounds. For instance, reactions with some nitrogen binucleophiles have shown the ability to form recyclized products, indicating their versatility in chemical transformations (Andina & Andin, 2016). Similarly, reactions with oxygencentered nucleophiles lead to addition products, highlighting the reactivity of these compounds towards different nucleophilic agents (Kayukov et al., 2011). These studies provide insights into the chemical behavior and potential applications of 1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride in synthesizing novel compounds with diverse functionalities.

Synthesis of Spiro Compounds

The synthesis of spiro compounds utilizing 1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride as a precursor or intermediate has been a significant area of research. Techniques such as three-component synthesis have been employed to create 2′-amino-1,2-dihydrospiro[(3H)-indole-3,4′-(4′H)-pyran]-2-ones, showcasing the compound's utility in constructing complex spiro structures (Mortikov et al., 2008). Furthermore, the hydrolytic degradation studies of fused and spiro compounds containing a 1,2-Dihydrospiro[indole-3,4'-oxane] framework have led to the understanding of its stability and reactivity under various conditions (Andin, 2018). These findings are essential for the development of new synthetic methodologies and the creation of novel spirocyclic compounds.

Antibacterial Activity

Research into the antibacterial properties of compounds derived from 1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride has revealed potential medicinal applications. Studies have shown that certain derivatives exhibit significant antibacterial activity, suggesting their utility in developing new antimicrobial agents (Sahu et al., 2007). This area of research highlights the potential of 1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride derivatives in contributing to the field of antimicrobial chemotherapy.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHOPFJQMLGBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride

CAS RN

1803581-30-7
Record name Spiro[3H-indole-3,4′-[4H]pyran], 1,2,2′,3′,5′,6′-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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